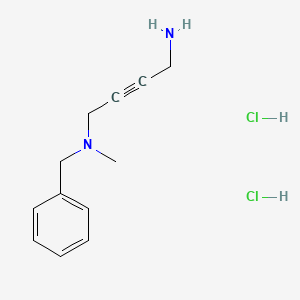

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride

説明

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride, also known as BMA-10, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of monoamine oxidase inhibitors (MAOIs), which are known to have a wide range of effects on the central nervous system.

科学的研究の応用

Organic Light-Emitting Diodes (OLEDs)

- Novel starburst type amorphous materials, including derivatives of benzene-1,4-diamine, were synthesized and applied as hole injection layers in OLEDs, demonstrating significant reductions in required driving voltage due to enhanced horizontal molecular orientation (Kim, Yokoyama, & Adachi, 2012).

Antibacterial Activity

- Schiff base derivatives of benzene-1,4-diamine showed potent antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (A. P, 2019).

Molecular Synthesis and Characterization

- A compound synthesized via nucleophilic aromatic substitution demonstrated moderate affinity towards c-Jun N-terminal kinase 3 and selectivity versus p38α mitogen-activated protein kinase (El-Gokha et al., 2019).

- Conducting copolymers of thiophene derivatives with benzene-1,2-diamine were synthesized and characterized, showing potential in electronic applications (Turac, Sahmetlioglu, & Toppare, 2014).

Cancer Research

- Novel aromatic diamine compounds were found to have inhibitory effects on nuclear factor-kappaB activation, a mechanism rare for controlling NF-kappaB activation, with implications in cancer research (Shin et al., 2004).

Enzyme Inhibition

- A study on the synthesis of N1-(2-((2-chlorophenyl)thio)benzyl)-N1-methylethane-1,2-diamine revealed its potent inhibition of protein arginine methyltransferases, crucial in leukemia cell proliferation (Wang et al., 2017).

Organic Electronics

- Research on novel host materials for yellow phosphorescent organic light-emitting diodes indicated potential applications in efficient lighting technology (Zhang et al., 2015).

Anti-Inflammatory Research

- A study of N1-benzyl-4-methylbenzene-1,2-diamine showed inhibition of nitric oxide production in macrophages, indicating potential for treatment in NO-associated inflammatory diseases (Shin et al., 2005).

Catalysis

- Nickel complexes bearing pyridine-imine ligands, including benzene-1,4-diamine derivatives, were utilized in ethylene oligomerization studies, showing different catalytic performances based on structure (Chen et al., 2019).

Corrosion Inhibition

- Aromatic epoxy pre-polymers derived from benzene-1,2-diamine were synthesized and shown to be effective in inhibiting carbon steel corrosion in acidic medium, suggesting potential industrial applications (Dagdag et al., 2019).

特性

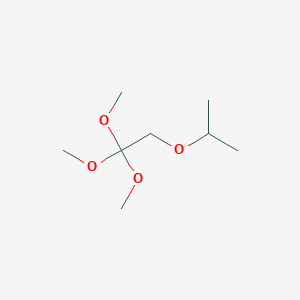

IUPAC Name |

N'-benzyl-N'-methylbut-2-yne-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.2ClH/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12;;/h2-4,7-8H,9-11,13H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJNMAXLZJCUOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCN)CC1=CC=CC=C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404765.png)

![methyl (2S)-2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate >98%ee](/img/structure/B1404772.png)

![4-Bromo-1-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404774.png)

![4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404776.png)

![[3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester](/img/structure/B1404777.png)

![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1404783.png)